molecular formula C11H15BrO2 B15301539 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene

4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene

Cat. No.: B15301539
M. Wt: 259.14 g/mol
InChI Key: PVIFSSKOVOTYNQ-UHFFFAOYSA-N
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Description

4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is an organic compound with the molecular formula C11H15BrO2 It is a brominated derivative of dimethoxybenzene, characterized by the presence of a bromine atom attached to a propyl group, which is further connected to a dimethoxybenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene typically involves the bromination of 1,2-dimethoxybenzene. One common method is the reaction of 1,2-dimethoxybenzene with 1-bromopropane in the presence of a Lewis acid catalyst such as aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure the selective bromination at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2), or thiol (SH) groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction Reactions: Reduction of the compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) to form the corresponding alcohols.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydroxide (NaOH) or ammonia (NH3) in an aqueous or alcoholic medium.

    Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-(1-Hydroxypropan-2-yl)-1,2-dimethoxybenzene or 4-(1-Aminopropan-2-yl)-1,2-dimethoxybenzene.

    Oxidation: Formation of 4-(1-Oxopropan-2-yl)-1,2-dimethoxybenzene.

    Reduction: Formation of 4-(1-Propan-2-yl)-1,2-dimethoxybenzene.

Scientific Research Applications

4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Mechanism of Action

The mechanism of action of 4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can participate in electrophilic aromatic substitution reactions, leading to the formation of various derivatives. Additionally, the compound’s dimethoxybenzene moiety can interact with biological macromolecules, potentially affecting their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Bromopropan-2-yl)-1,1’-biphenyl
  • 1-(1-Bromopropan-2-yl)-4-fluorobenzene
  • 1-(1-Bromopropan-2-yl)-4-methoxybenzene

Uniqueness

4-(1-Bromopropan-2-yl)-1,2-dimethoxybenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and physical properties. The presence of two methoxy groups enhances its solubility in organic solvents and influences its reactivity compared to other brominated benzene derivatives.

Properties

Molecular Formula

C11H15BrO2

Molecular Weight

259.14 g/mol

IUPAC Name

4-(1-bromopropan-2-yl)-1,2-dimethoxybenzene

InChI

InChI=1S/C11H15BrO2/c1-8(7-12)9-4-5-10(13-2)11(6-9)14-3/h4-6,8H,7H2,1-3H3

InChI Key

PVIFSSKOVOTYNQ-UHFFFAOYSA-N

Canonical SMILES

CC(CBr)C1=CC(=C(C=C1)OC)OC

Origin of Product

United States

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